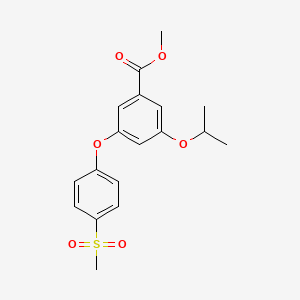
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate is an organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both isopropoxy and methanesulfonyl-phenoxy groups, suggests potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Esterification: Starting with benzoic acid, the esterification reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) forms methyl benzoate.
Substitution Reaction:
Sulfonation: The methanesulfonyl-phenoxy group can be introduced via a sulfonation reaction using methanesulfonyl chloride and phenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid: Lacks the methyl ester group.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid propyl ester: Contains a propyl ester group.
Uniqueness
The uniqueness of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H20O6S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 3-(4-methylsulfonylphenoxy)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-12(2)23-15-9-13(18(19)22-3)10-16(11-15)24-14-5-7-17(8-6-14)25(4,20)21/h5-12H,1-4H3 |
InChI Key |
YIRNFTJYDSWBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
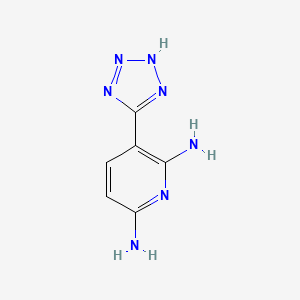
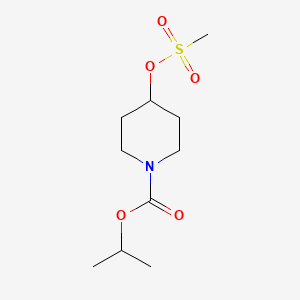
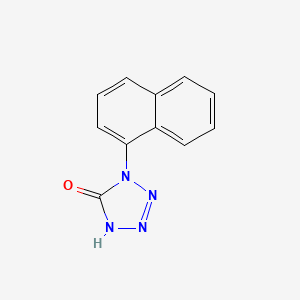
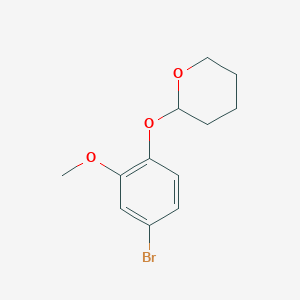
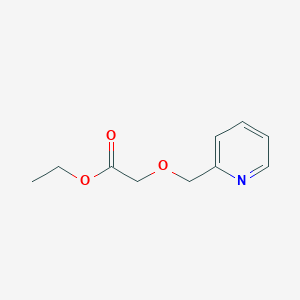
![3-[4-(2,2-Diacetylethenyl)benzylidene]-2,4-pentanedione](/img/structure/B8367698.png)
![1-(1-ethylpropyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8367701.png)
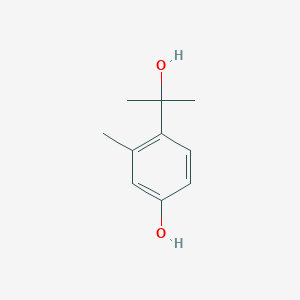
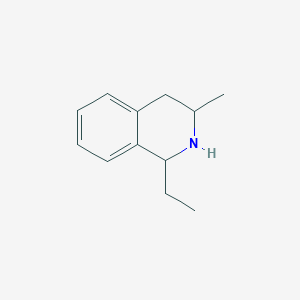
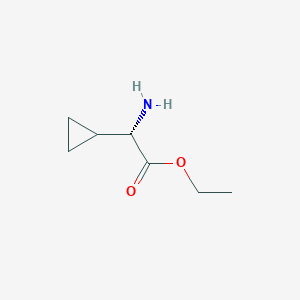
![1-Cyclopropyl-2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol](/img/structure/B8367730.png)
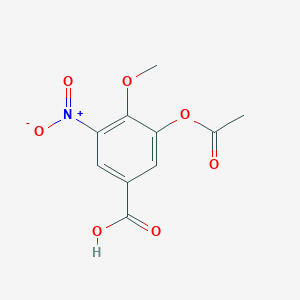
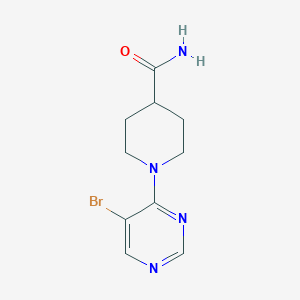
![3,5,5-Triethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8367755.png)
